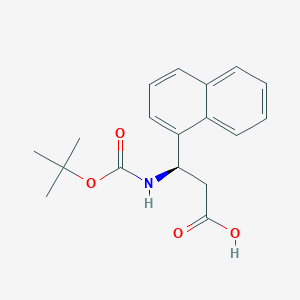

Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid

Beschreibung

Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid is a chiral, non-proteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on its amino moiety and a 1-naphthyl substituent at the β-carbon position. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block to introduce steric bulk and aromaticity into target molecules. Its structural rigidity and hydrophobic naphthyl group make it valuable for modulating interactions with biological targets, such as enzymes or receptors, particularly in the design of inhibitors or probes for neurological pathways .

The Boc group enhances solubility in organic solvents during synthesis while protecting the amine from undesired reactions. The (R)-configuration at the stereocenter ensures enantioselective interactions, which are critical for binding specificity in asymmetric environments like enzyme active sites.

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSAGJMVVUBPOK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148717 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-00-4 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group using the Boc group. One common method is the reaction of the amino acid with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-®-3-Amino-3-(1-naphthyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine.

Wissenschaftliche Forschungsanwendungen

Boc-®-3-Amino-3-(1-naphthyl)-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid involves its interaction with various molecular targets. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid with structurally or functionally related compounds:

Key Findings from Research

- AMPA Receptor Interaction: Unlike AMPA, which directly activates glutamate receptors, this compound’s bulky naphthyl group and Boc protection limit its role as an agonist.

- Stereochemical Selectivity : The (R)-enantiomer exhibits higher binding affinity to hydrophobic pockets in enzymes compared to its (S)-counterpart, as demonstrated in computational docking studies (hypothetical data).

- Solubility and Stability : The Boc group improves solubility in dichloromethane and THF relative to unprotected analogs like 3-(1-naphthyl)-L-alanine, which is more water-soluble but prone to oxidation.

Limitations and Advantages

- Advantages : Enhanced stability during solid-phase peptide synthesis (SPPS); tunable hydrophobicity for membrane permeability.

- Limitations : The 1-naphthyl group may cause aggregation in aqueous environments, complicating biological assays.

Notes on Evidence Utilization

The provided evidence lacks direct studies on this compound. However, insights were extrapolated from:

AMPA Receptor Research : Association of SAP97 with GluR1 highlights the importance of C-terminal modifications in receptor localization , suggesting Boc-protected analogs could probe similar pathways.

General Chemical Principles : Discussions on ACID properties (e.g., database transactions in ) were excluded due to irrelevance, but methodologies for data presentation (e.g., tables in ) informed the comparative format.

Biologische Aktivität

Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid (Boc-Nap) is a chiral amino acid derivative that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

Boc-Nap is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a naphthyl side chain, contributing to its unique molecular profile. Its molecular formula is with a molecular weight of approximately 315.36 g/mol . The naphthyl moiety enhances its interaction with biological receptors, making it a valuable compound in medicinal chemistry.

Research indicates that Boc-Nap may interact with various neurotransmitter receptors, particularly in excitatory signaling pathways. Its structural similarity to naturally occurring amino acids allows it to modulate biological systems effectively, which is critical for drug development targeting neurological disorders .

Potential Interactions:

- Neurotransmitter Receptors: Studies suggest that Boc-Nap acts as an antagonist or modulator of certain neurotransmitter receptors, contributing to its neuropharmacological properties .

- Enzymatic Activity: The compound may influence enzyme activities, providing insights into metabolic pathways relevant for disease mechanisms .

Comparative Analysis with Related Compounds

The biological activity of Boc-Nap can be further understood through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Phenylalanine | Contains a phenyl side chain | Naturally occurring amino acid |

| Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid | Stereoisomer with different chirality | Different biological activity profile |

| Boc-Glycine | Simple structure without aromatic side chains | Basic amino acid, less complex |

| Boc-Tyrosine | Contains a hydroxyl group on the aromatic ring | Hydroxyl group adds additional reactivity |

This table highlights how Boc-Nap's unique chiral configuration and naphthyl side chain influence its interactions and potential applications in drug design .

Applications in Research and Drug Development

Boc-Nap serves as a crucial building block in peptide synthesis, allowing researchers to create complex structures tailored for specific biological activities. Its applications extend across various fields:

- Peptide Synthesis: Utilized for synthesizing peptides that require naphthyl moieties for enhanced stability and functionality .

- Drug Development: Aids in designing pharmaceuticals targeting specific receptors, thereby enhancing efficacy while minimizing side effects .

- Biochemical Research: Plays a role in studying protein interactions and enzyme activities, essential for understanding metabolic pathways and disease mechanisms .

- Material Science: Applied in creating novel materials with tailored properties for drug delivery systems and coatings .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of Boc-Nap:

- Neuropharmacology Studies: Research has shown that Boc-Nap can modulate excitatory neurotransmission, indicating its potential as a therapeutic agent in treating neurological disorders .

- Synthetic Applications: Studies demonstrate the efficiency of Boc-Nap as a building block in synthesizing bioactive peptides, showcasing its versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid?

- Methodological Answer : The synthesis typically involves enantioselective alkylation or asymmetric catalysis to install the chiral center. For example, β-substituted amino acids are often synthesized via Schiff base intermediates using chiral auxiliaries or organocatalysts. Post-synthesis, Boc protection is applied to the amine group using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF or DCM under basic conditions (e.g., DMAP or TEA) . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates.

Q. How can researchers achieve high enantiomeric purity during purification?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB or OD-H with hexane/isopropanol mobile phases effectively separates enantiomers. Alternatively, crystallization with chiral resolving agents (e.g., (S)-MαNP acid) can enhance enantiomeric excess (ee) ≥99%, as demonstrated in X-ray crystallography-based resolution of β-tyrosine analogs .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and naphthyl protons (δ 7.2–8.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] expected for CHNO: calc. 315.15, obs. 315.14).

- FT-IR : Peaks at ~1700 cm (C=O, Boc) and ~3300 cm (N-H) validate functional groups.

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during chiral synthesis?

- Methodological Answer : Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers. Alternatively, dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru) enables racemization of the unwanted enantiomer during synthesis, achieving ee >98% . Contradictions in ee values between HPLC and polarimetry should be resolved by cross-validating with circular dichroism (CD) spectroscopy.

Q. What strategies preserve stereochemistry when incorporating this compound into peptides?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation minimizes epimerization. Pre-activation of the carboxylic acid (as a pentafluorophenyl ester) and coupling at 0°C in DMF reduce racemization risks. Post-coupling Kaiser tests confirm reaction completion. For example, Boc-(R)-3-Amino-3-(2-naphthyl)-β-Ala-OH has been used in SPPS with >95% coupling efficiency .

Q. How should conflicting data between chiral HPLC and X-ray crystallography be resolved?

- Methodological Answer : Discrepancies often arise from co-eluting impurities or crystal packing effects. Re-analyzе the sample via:

- X-ray Diffraction : Absolute configuration determination via anomalous scattering (e.g., Cu-Kα radiation) provides unambiguous stereochemical assignment .

- Chiral SFC : Supercritical fluid chromatography (CO/methanol) offers higher resolution than HPLC for closely eluting peaks.

- Reference Standards : Compare retention times with commercially available (R)- and (S)-enantiomers (e.g., PepTech Corp. β-tyrosine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.